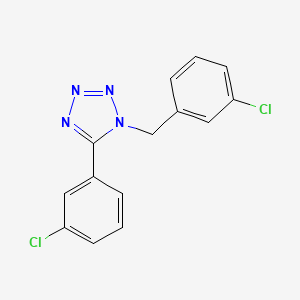

![molecular formula C13H19ClN2O B2870011 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride CAS No. 2038925-51-6](/img/structure/B2870011.png)

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

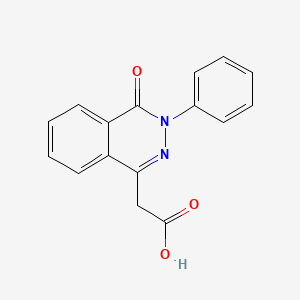

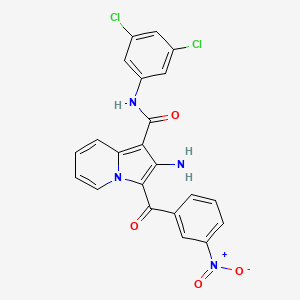

“1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s IUPAC name is 1-[3-(aminomethyl)pyrrolidin-1-yl]ethanone .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine compounds, including “this compound”, can undergo various chemical reactions. The influence of steric factors on biological activity is investigated, describing the structure–activity relationship (SAR) of the studied compounds .Applications De Recherche Scientifique

Conducting Polymers and Electropolymerization

Research on derivatized bis(pyrrol-2-yl) arylenes, including similar pyrrolidine-containing compounds, demonstrates their utility in creating conducting polymers through electropolymerization. These polymers exhibit low oxidation potentials, making them stable in their conducting form and suggesting applications in electronic devices and materials science (Sotzing et al., 1996).

Spectroscopic Identification

Spectroscopic studies, including NMR and X-ray diffraction, have been utilized for the identification and derivatization of cathinones, a class of compounds related by structure to 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone hydrochloride. These methodologies are critical for determining the structural and electronic properties of new synthetic compounds, indicating their potential application in forensic and pharmaceutical analysis (Nycz et al., 2016).

Synthesis of Conducting Polymers

The Mannich reaction has been used to synthesize new conducting polymers, employing aminomethylation of pyrrole derivatives followed by further chemical transformations. This research pathway suggests that modifications to pyrrolidine structures, akin to the one , can lead to innovative materials with potential electronic applications (Kim & Elsenbaumer, 1998).

Enantioselective Organocatalysis

Research into spiro[pyrrolidin-3,3'-oxindoles], which share a core structural motif with 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone hydrochloride, highlights the significance of enantioselective organocatalysis. This technique enables the synthesis of biologically active molecules with high enantiopurity and structural diversity, indicating its importance in drug discovery and synthetic chemistry (Chen et al., 2009).

Chemical Functionalization and Molecular Docking

Studies involving the synthesis and characterization of novel Schiff base ligands and their complexes, derived from reactions involving amino and hydroxyl functional groups, underscore the role of chemical functionalization in creating compounds with potential therapeutic applications. Molecular docking studies of these ligands with DNA or proteins can reveal their interaction mechanisms, guiding the design of new drugs (Kurt et al., 2020).

Orientations Futures

The future directions in the research and development of pyrrolidine compounds, including “1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride”, involve the design of new pyrrolidine compounds with different biological profiles . This can guide medicinal chemists to the best approach in the design of these compounds .

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolidine structure have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a similar pyrrolidine structure have been reported to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

The structure of the compound, particularly the pyrrolidine ring, allows a greater chance of generating structural diversity, which could potentially be influenced by environmental factors .

Propriétés

IUPAC Name |

1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c14-9-12-6-7-15(10-12)13(16)8-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKGCRDZHNRFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C(=O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)

![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)

![N-(5-methylisoxazol-3-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2869939.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2869941.png)